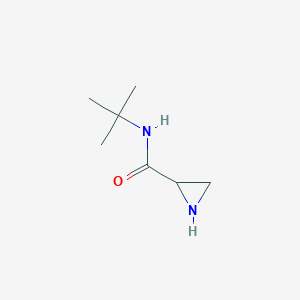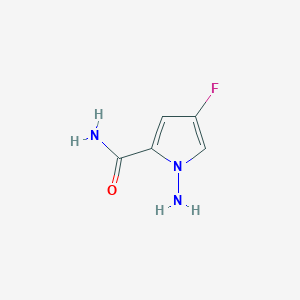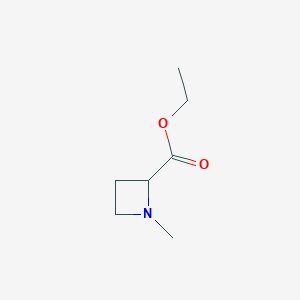![molecular formula C9H17N B11922456 6-Propyl-2-azaspiro[3.3]heptane](/img/structure/B11922456.png)
6-Propyl-2-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Propyl-2-azaspiro[33]heptane is a spirocyclic compound characterized by a unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-2-azaspiro[3.3]heptane typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method involves the reaction of a suitable azetidine precursor with a propyl-substituted cyclopropane derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process may include optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient cyclization. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Propyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidine nitrogen or the propyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
6-Propyl-2-azaspiro[3.3]heptane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting central nervous system disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Propyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target proteins. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Similar spirocyclic structure but contains an oxygen atom in the ring.
2-Azaspiro[3.3]heptane: Lacks the propyl group, making it less hydrophobic.
6-Methyl-2-azaspiro[3.3]heptane: Contains a methyl group instead of a propyl group, affecting its steric and electronic properties.
Uniqueness
6-Propyl-2-azaspiro[3.3]heptane is unique due to its propyl substitution, which enhances its hydrophobicity and potentially its ability to cross biological membranes. This structural feature may contribute to its distinct biological activity and pharmacokinetic properties compared to other similar compounds.
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
6-propyl-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C9H17N/c1-2-3-8-4-9(5-8)6-10-7-9/h8,10H,2-7H2,1H3 |
InChI Key |
MFVLJVFWUCGTCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC2(C1)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B11922373.png)
![Furo[3,2-b]pyridin-7-ol](/img/structure/B11922381.png)












